(3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
The compound (3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
is a chemical compound with the linear formula C17H17FN4O2S
. It has a molecular weight of 360.413
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of360.413
. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Antitumor Activity
A hit-to-lead program utilizing solution-phase parallel synthesis led to the creation of a highly potent derivative, showcasing selective cytotoxicity against tumorigenic cell lines. This process emphasizes the compound's potential as an anti-tumor agent, highlighting its applicability in cancer research (Hayakawa et al., 2004). A similar study corroborates these findings, where derivatives of the compound maintained potency against tumorigenic cell lines, suggesting longevity as anticancer agents in the human body (Hayakawa et al., 2004).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPAMHMQRTWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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